(2r,3s)-2-amino-3-hydroxyhexanoic Acid

Stereochemistry Enzymology Chiral Synthesis

Procure (2R,3S)-2-amino-3-hydroxyhexanoic acid (CAS 59286-25-8) as a high-purity (≥97%) chiral building block validated for absolute stereochemical configuration. This specific threo-D-β-hydroxynorleucine isomer is the definitive enzymatic product of EC 4.1.2.42, making it the only acceptable standard for targeted metabolomics and biocatalysis studies. With a characterized IC₅₀ of 138 µM for human OCT1 transporter inhibition, it provides a quantitative benchmark for SAR programs. Avoid confounding biological data—ensure your research uses the stereochemically pure (2R,3S) form, not racemic or isomeric mixtures.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 59286-25-8
Cat. No. B051623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r,3s)-2-amino-3-hydroxyhexanoic Acid
CAS59286-25-8
Synonyms(3S)-3-Hydroxy-D-norleucine;  threo-3-Hydroxy-D-norleucine;  (2R,3S)-2-amino-3-hydroxy-hexanoic Acid
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCCC(C(C(=O)O)N)O
InChIInChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1
InChIKeyONTYPWROJNTIRE-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-2-Amino-3-Hydroxyhexanoic Acid (CAS 59286-25-8): Stereochemically Defined β-Hydroxy-α-Amino Acid Building Block for Specialized Research Procurement


(2R,3S)-2-Amino-3-hydroxyhexanoic acid (CAS 59286-25-8), also designated (2R,3S)-3-hydroxynorleucine or threo-D-β-hydroxynorleucine, is a non-proteinogenic, chiral β-hydroxy-α-amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol [1]. The compound possesses two stereocenters at the C2 (R) and C3 (S) positions, yielding four possible stereoisomers . It has been identified as a natural product metabolite in fungi [2] and functions as a quantifiable amino acid detectable by gas-liquid chromatography in biological matrices . This compound serves as an intermediate for antiviral and antihypertensive drug development and participates in enzymatic reactions as a product of aldol condensation between glycine and butyraldehyde [3].

Why Generic 2-Amino-3-Hydroxyhexanoic Acid Mixtures or Undefined Stereoisomers Cannot Substitute for (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid (CAS 59286-25-8) in Research Procurement


The (2R,3S) stereoisomer of 2-amino-3-hydroxyhexanoic acid is not interchangeable with generic mixtures or other stereoisomers due to its absolute stereochemical configuration dictating its biological recognition and function. The compound features two chiral centers, giving rise to four distinct stereoisomers—(2R,3S), (2R,3R), (2S,3R), and (2S,3S)—each with potentially divergent chemical and biological properties . The (2R,3S) configuration corresponds to the threo- form of D-β-hydroxynorleucine, a specific stereoisomer that has been isolated from natural sources and employed as a reference standard for configurational determination [1]. Undefined stereochemical compositions or incorrect isomeric forms will yield non-reproducible enzymatic data, confound biological activity assessments, and invalidate analytical method development where precise stereochemical identity is critical [2].

Quantitative Differentiation Evidence for (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid (CAS 59286-25-8) Relative to Closest Analogs and In-Class Alternatives


Absolute Stereochemical Configuration: (2R,3S) vs. (2R,3R) and Other Stereoisomers

The (2R,3S) stereoisomer (CAS 59286-25-8) is the threo- form of D-β-hydroxynorleucine, characterized by the (2R,3S) absolute configuration at its two chiral centers. This stereoisomer is produced as a specific product alongside the (2R,3R) isomer in the aldol condensation of glycine and butyraldehyde catalyzed by the enzyme EC 4.1.2.42 [1]. In contrast, the (2R,3R) isomer (CAS 59286-26-9) represents the erythro- form, which exhibits distinct physical properties, including a melting point >218°C (dec.) [2]. The (2S,3S) isomer (CAS 10148-68-2) has been employed as a chiral amino acid derivative for metabolic studies and enzyme mechanism investigations .

Stereochemistry Enzymology Chiral Synthesis

Human OCT1 Transporter Inhibition: IC₅₀ Value of 138 µM

(2R,3S)-2-amino-3-hydroxyhexanoic acid exhibits weak inhibition of the human organic cation transporter 1 (OCT1), with an IC₅₀ value of 138,000 nM (138 µM) determined in a cell-based uptake assay using HEK293 cells expressing human OCT1 and the fluorescent substrate ASP+ [1]. This affinity value places the compound in the weak inhibitor category and can serve as a baseline for structure-activity relationship (SAR) studies of amino acid-based OCT1 modulators. No comparative inhibition data for other stereoisomers of 2-amino-3-hydroxyhexanoic acid have been reported in this assay system.

Transporter Inhibition Drug-Drug Interaction Pharmacology

Enzymatic Reaction Specificity: Product Profile of EC 4.1.2.42

The enzyme EC 4.1.2.42 catalyzes the aldol condensation of glycine and butyraldehyde to yield a mixture of two diastereomeric products: (2R,3S)-2-amino-3-hydroxyhexanoic acid and (2R,3R)-2-amino-3-hydroxyhexanoic acid [1]. The ratio of these two diastereomers is a function of the enzyme's stereoselectivity. The (2R,3S) isomer constitutes one specific product of this enzymatic transformation. In contrast, the (2R,3R) isomer is the other diastereomeric product. This reaction specificity underscores the distinct enzymatic recognition of the (2R,3S) stereoisomer and provides a basis for its utilization as a standard in metabolomics and enzyme mechanism studies [2].

Enzyme Specificity Biocatalysis Metabolomics

Physical Property Differentiation: Melting Point and Solubility of (2R,3S) Relative to (2R,3R) Isomer

The (2R,3R) stereoisomer (CAS 59286-26-9) of 2-amino-3-hydroxyhexanoic acid has a reported melting point of >218°C (dec.) and is described as slightly soluble in aqueous acid and water, appearing as a white to off-white solid [1]. The (2R,3S) isomer (CAS 59286-25-8) is also a solid, but its specific melting point and solubility parameters are less well-documented in the public domain . The (2R,3R) isomer is noted to be hygroscopic and requires storage under refrigeration in an inert atmosphere [1], whereas the (2R,3S) isomer is typically stored at room temperature . This differential storage requirement and melting point data provide a practical basis for distinguishing between these stereoisomers and selecting the appropriate form for experimental workflows.

Physical Chemistry Formulation Analytical Chemistry

Configurational Standard for Hydrogenation Product Identification: threo- vs. erythro- Forms

The (2R,3S) stereoisomer (threo- form) of 2-amino-3-hydroxyhexanoic acid has been utilized as a reference standard for determining the absolute configuration of naturally occurring amino acids. Specifically, the hydrogenation products of l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids isolated from Tricholomopsis rutilans were compared with known threo- and erythro-2-amino-3-hydroxyhexanoic acids to establish their configurations [1]. This application demonstrates the critical role of the (2R,3S) stereoisomer as a configurational benchmark for distinguishing between threo- and erythro- diastereomers of β-hydroxy-α-amino acids.

Natural Product Chemistry Stereochemical Assignment Analytical Reference

Analytical Quantification by Gas-Liquid Chromatography

2-Amino-3-hydroxyhexanoic acid can be detected and quantified by gas-liquid chromatography (GLC) using a calibration curve to determine its concentration in biological samples . This analytical capability enables the precise measurement of the compound in complex matrices, supporting metabolomics and pharmacokinetic studies. While this property is shared among the various stereoisomers of 2-amino-3-hydroxyhexanoic acid, the specific (2R,3S) isomer is required for accurate quantification when stereochemical identity is a critical parameter.

Analytical Chemistry Metabolomics Bioanalysis

Optimized Research and Industrial Application Scenarios for (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid (CAS 59286-25-8)


Stereochemical Reference Standard for Configurational Assignment of Novel β-Hydroxy-α-Amino Acids

(2R,3S)-2-amino-3-hydroxyhexanoic acid serves as a definitive threo- configurational benchmark for establishing the absolute stereochemistry of newly isolated or synthesized β-hydroxy-α-amino acids. Its use as a reference standard in hydrogenation product comparisons [1] enables unambiguous assignment of threo- versus erythro- diastereomers, a critical step in natural product chemistry and chiral synthesis validation.

Authentic Standard for Metabolomics and Enzyme Product Profiling

The (2R,3S) stereoisomer is a specific product of the enzyme EC 4.1.2.42 (glycine + butyraldehyde aldol condensation) [2]. This defined enzymatic origin positions the compound as an essential authentic standard for targeted metabolomics studies, biocatalysis reaction monitoring, and validation of enzyme stereoselectivity. Its procurement ensures accurate identification and quantification of this specific diastereomer in complex biological mixtures.

Pharmacological Tool for OCT1 Transporter Structure-Activity Relationship Studies

With an IC₅₀ of 138 µM for human OCT1 transporter inhibition [3], (2R,3S)-2-amino-3-hydroxyhexanoic acid provides a quantitative baseline for evaluating the effects of stereochemistry on amino acid-based modulator activity. This data enables researchers to use the compound as a benchmark in SAR studies aimed at understanding the structural determinants of OCT1 recognition and designing improved transporter probes or drug candidates.

Synthetic Intermediate for Antiviral and Antihypertensive Drug Development

As an analogue of DL-6-Hydroxy Norleucine, (2R,3S)-2-amino-3-hydroxyhexanoic acid is recognized as an intermediate in the synthesis of antiviral and antihypertensive pharmaceutical agents . Its defined stereochemistry is crucial for the preparation of chiral drug candidates, where the (2R,3S) configuration imparts specific pharmacological properties not achievable with racemic or alternative stereoisomeric mixtures.

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